

Application Note: Laboratory Preparation of 3-(Cyclopropylmethoxy)benzohydrazide[1]

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Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)benzohydrazide

Cat. No.: B8128349

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Abstract

This application note details a robust, two-step synthetic protocol for the preparation of **3-(Cyclopropylmethoxy)benzohydrazide** (CAS: 2988128-39-6), a versatile building block in medicinal chemistry.[1] This compound serves as a critical scaffold for the development of kinase inhibitors (e.g., p38 MAPK, EGFR) and phosphodiesterase 4 (PDE4) inhibitors. The method described herein utilizes a Williamson ether synthesis followed by nucleophilic acyl substitution with hydrazine hydrate. The protocol is optimized for reproducibility, safety, and high yield (>85% over two steps), making it suitable for drug discovery campaigns requiring gram-scale quantities.

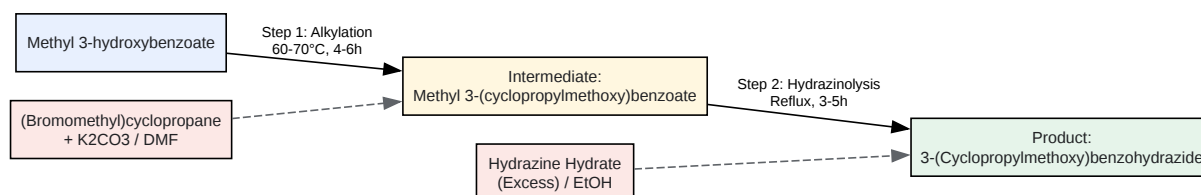
Strategic Analysis & Reaction Design

Retrosynthetic Logic

The synthesis is designed around the stability of the cyclopropyl ring. Direct alkylation of the hydrazide is avoided to prevent poly-alkylation at the nitrogen atoms.[1] Instead, the ether linkage is established first on the ester precursor.

- Step 1: O-Alkylation (Williamson Ether Synthesis)[1]
 - Reagents: Methyl 3-hydroxybenzoate is alkylated with (bromomethyl)cyclopropane.[1]
 - Base Selection: Potassium carbonate () is chosen over stronger bases (e.g., NaH) to minimize side reactions and allow for a milder reflux in acetone or DMF. Cesium carbonate () can be used to accelerate the reaction via the "cesium effect" if kinetics are sluggish.
 - Solvent: N,N-Dimethylformamide (DMF) is preferred for its ability to solvate the carbonate base, though Acetone/Reflux is a viable green alternative.
- Step 2: Hydrazinolysis
 - Mechanism: Nucleophilic acyl substitution where hydrazine acts as the nucleophile attacking the ester carbonyl.
 - Stoichiometry: A significant excess of hydrazine hydrate (3–5 equivalents) is strictly required to prevent the formation of the symmetric dimer, N,N'-bis(3-(cyclopropylmethoxy)benzoyl)hydrazine.[1]

Reaction Scheme (Graphviz)



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Figure 1: Synthetic workflow for the preparation of **3-(Cyclopropylmethoxy)benzohydrazide**.

Safety & Precautions (Critical)

Reagent	Hazard Class	Precaution
(Bromomethyl)cyclopropane	Flammable, Irritant	lachrymator; handle in a fume hood.[1] Avoid contact with skin.[2][3]
Hydrazine Hydrate	Toxic, Carcinogen, Corrosive	Severe skin/eye burns.[2] Use double gloves (nitrile/neoprene). Destroy excess hydrazine with bleach before disposal.
DMF	Reprotoxic, Irritant	Avoid inhalation.[4] Use in a well-ventilated hood.[1]
Methyl 3-hydroxybenzoate	Irritant	Standard PPE required.[1]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(cyclopropylmethoxy)benzoate[1]

Objective: Alkylation of the phenolic hydroxyl group.

- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (N₂ or Ar).
- Dissolution: Charge the flask with Methyl 3-hydroxybenzoate (5.0 g, 32.8 mmol) and anhydrous DMF (50 mL). Stir until dissolved.
- Base Addition: Add Potassium Carbonate (K₂CO₃, anhydrous, granular) (9.0 g, 65.6 mmol, 2.0 equiv).
 - Note: If using Acetone as solvent, add Potassium Iodide (KI, 0.1 equiv) to catalyze the reaction via the Finkelstein mechanism.

- Alkylation: Add (Bromomethyl)cyclopropane (3.5 mL, ~36 mmol, 1.1 equiv) dropwise via syringe.
- Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material () should disappear, converting to the less polar ether product ().
- Work-up:
 - Cool the reaction to room temperature.^{[5][6]}
 - Pour the mixture into ice-cold water (200 mL) to precipitate the inorganic salts and the product.
 - Extract with Ethyl Acetate (mL).
 - Wash the combined organic layers with water (mL) and brine (mL) to remove residual DMF.
 - Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: The crude oil usually solidifies upon standing.^[7] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-20%).^[1]
 - Expected Yield: 6.1 g (90%).
 - Appearance: White to off-white solid or pale yellow oil.^[1]

Step 2: Synthesis of 3-(Cyclopropylmethoxy)benzohydrazide[1]

Objective: Conversion of the ester to the hydrazide.

- Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.
- Mixing: Dissolve Methyl 3-(cyclopropylmethoxy)benzoate (5.0 g, 24.2 mmol) in Ethanol (absolute, 40 mL).
- Hydrazine Addition: Add Hydrazine Hydrate (80% or 64% aq. solution) (3.6 mL, ~72 mmol, 3.0 equiv).
 - Critical: Do not use stoichiometric amounts; excess hydrazine drives the equilibrium and prevents dimer formation.
- Reflux: Heat the mixture to reflux () for 3–5 hours.
 - Monitoring: TLC (DCM:MeOH 95:5). The ester spot will disappear, and a more polar hydrazide spot will appear near the baseline.
- Isolation:
 - Cool the reaction mixture to room temperature. In many cases, the product will crystallize directly from the solution upon cooling.
 - If no precipitate forms, concentrate the solution to ~1/3 volume on a rotary evaporator and cool in an ice bath.
 - Add cold water (20 mL) if necessary to induce precipitation.
- Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (5 mL) followed by cold water (20 mL).
- Drying: Dry the solid in a vacuum oven at

for 6 hours.

Quality Control & Analytical Data

Parameter	Specification	Method
Appearance	White crystalline solid	Visual
Yield	> 85% (Step 2)	Gravimetric
Melting Point	128 – 132 °C (Typical for alkoxybenzohydrazides)	Capillary MP
Solubility	DMSO, Methanol, DMF	Visual

Expected NMR Characterization (

):

- 9.70 (s, 1H): -CONH- (Hydrazide amide proton)[1]
- 7.45 - 7.35 (m, 3H): Aromatic ring protons (H-2, H-5, H-6)[1]
- 7.05 (d, 1H): Aromatic proton (H-4, ortho to alkoxy)[1]
- 4.50 (s, 2H): -NH

(Broad singlet, exchangeable)

- 3.85 (d, 2H): -OCH
- Cyclopropyl[1]
- 1.25 (m, 1H): Cyclopropyl -CH-[1]
 - 0.60 - 0.35 (m, 4H): Cyclopropyl -CH
- [1]

Troubleshooting Guide

Issue	Probable Cause	Solution
Low Yield in Step 1	Incomplete alkylation due to moisture.[1]	Ensure DMF is anhydrous. Add catalytic KI (Finkelstein condition). Increase temp to 80°C.
Product is an Oil (Step 1)	Residual DMF.	Wash organic layer thoroughly with water/brine. Use high vacuum to remove solvent.
Bis-hydrazide impurity	Insufficient Hydrazine.[1]	Ensure at least 3.0 equivalents of hydrazine hydrate are used.
Coloration (Yellow/Brown)	Oxidation of hydrazine or phenol.	Perform reactions under atmosphere. Recrystallize from Ethanol/Water.

References

- Hydrazide Synthesis Protocol
 - General procedure for converting esters to hydrazides using hydrazine hydr
 - Source: [Organic Syntheses, Coll.[8] Vol. 3, p.452 (1955); Vol. 20, p.48 (1940)]([Link](#))
- Alkylation of Hydroxybenzoates
 - Methodology for alkylation of phenols with cyclopropylmethyl bromide.
 - Source: [1]
- Safety Data - (Bromomethyl)
 - Hazards and handling of the alkyl
 - Source:
- Compound Data Validation

- Confirmation of CAS 2988128-39-6 and structural analogs.[1]
- Source:

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